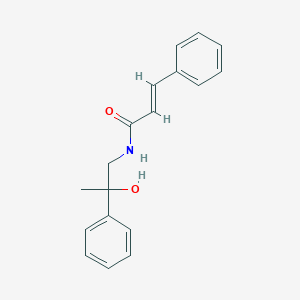

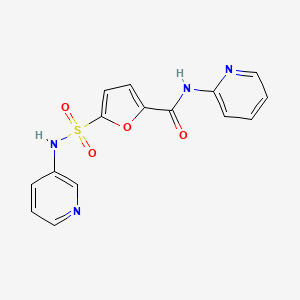

N-(2-hydroxy-2-phenylpropyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been found to have significant antimicrobial activity. It is active on Staphylococcus and Enterococcus species . This makes it a potential candidate for the development of new antimicrobial drugs.

Anticancer Activity

The compound has shown anticancer properties in vitro. It has been tested on human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines . This suggests that it could be used in the development of new anticancer therapies.

Antioxidant Activity

The compound has demonstrated antioxidant activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′–azino–bis (3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assays . Antioxidants are crucial for protecting the body against damage from free radicals, and this compound could potentially be used in the development of new antioxidant supplements or drugs.

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides, which include this compound, have exhibited anti-inflammatory and/or analgesic activity . This suggests potential applications in the treatment of conditions involving inflammation and pain.

Cardioprotective Properties

The compound has been found to have a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension . This suggests potential applications in the treatment and prevention of cardiovascular diseases.

Synthesis of Flavones

The compound can be used in the synthesis of flavones, a class of compounds known for their diverse biological activities, including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Enzymatic Synthesis

The compound can be used in enzymatic synthesis reactions. For example, it has been used in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors .

Activation of Nrf2 Pathway

Substituted N-phenyl cinnamamide derivatives, which include this compound, have been designed and synthesized to confirm activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . The Nrf2 pathway plays a key role in cellular defense against oxidative stress, suggesting potential applications in the treatment of diseases associated with oxidative stress.

Mecanismo De Acción

Target of Action

N-(2-hydroxy-2-phenylpropyl)cinnamamide, also known as (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide, is a synthetic cinnamide . The primary targets of this compound are pathogenic fungi and bacteria . It has been suggested that the compound interacts with ergosterol present in the fungal plasmatic membrane and with the cell wall . In C. albicans, the most likely targets of the compound are caHOS2 and caRPD3 .

Mode of Action

The compound’s mode of action involves direct interaction with its targets, leading to changes in the structure and function of the targets . For instance, it interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways associated with the synthesis and function of ergosterol, a key component of fungal cell membranes . By interacting with ergosterol, the compound disrupts the normal functioning of the cell membrane, leading to cell death .

Pharmacokinetics

It is known that the compound is used in various scientific research applications, including drug synthesis, nanotechnology, and catalysis studies. Its unique properties make it ideal for these applications, suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the death of pathogenic fungi and bacteria . By disrupting the integrity of the fungal cell membrane, the compound causes cell death . It has been shown to have antimicrobial activity against a range of pathogenic fungi and bacteria .

Propiedades

IUPAC Name |

(E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-13,21H,14H2,1H3,(H,19,20)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLZPCJBWNOAEX-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2985950.png)

![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)

![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)

![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)

![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)

![4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2985966.png)